molecular formula C₁₀H₁₁NO₃ B1140704 Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide CAS No. 259729-55-0

Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide

Cat. No.: B1140704
CAS No.: 259729-55-0
M. Wt: 193.2
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Preparation Methods

The synthesis of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide typically involves the reaction of ethyl acrylate with 2-pyridinecarboxaldehyde N-oxide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The N-oxide group can participate in hydrogen bonding and electrostatic interactions, which can modulate the activity of the target molecules. The pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Ethyl 3-(2-Pyridinyl)acrylate, N-Oxide can be compared with similar compounds such as:

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl (E)-3-(1-oxidopyridin-1-ium-2-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-2-14-10(12)7-6-9-5-3-4-8-11(9)13/h3-8H,2H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNFGPZXTXRKHKH-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=[N+]1[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=CC=[N+]1[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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